3-Amino-5,7-difluorobenzofuran-2-carboxylic acid
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Overview
Description
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is a benzofuran derivative with notable biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of amino and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as amino or fluorine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Its potential anti-tumor, antibacterial, and antiviral properties are of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5,7-Difluorobenzofuran: Lacks the amino group but retains the fluorine substituents.
3-Aminobenzofuran: Contains the amino group but lacks the fluorine substituents.
Uniqueness
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is unique due to the combination of amino and fluorine substituents on the benzofuran ring.
Biological Activity
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzofuran core with amino and difluoro substituents. This configuration may enhance its lipophilicity and bioactivity, making it a candidate for various pharmacological applications.
Structural Formula
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, the inhibition of human ornithine aminotransferase (hOAT) has been linked to reduced tumor growth in hepatocellular carcinoma (HCC) models. The selective inactivation of hOAT by fluorinated compounds has shown promise as a therapeutic strategy against HCC, which is notoriously difficult to treat .
Case Study: Hepatocellular Carcinoma
In a study investigating the effects of hOAT inhibitors, it was found that the administration of certain fluorinated analogues led to a marked decrease in α-fetoprotein (AFP) levels—a biomarker for HCC—indicating potential therapeutic efficacy .
Mechanistic Insights
The mechanism of action for compounds like this compound often involves the modulation of metabolic pathways critical for cancer cell proliferation. For example, the compound's ability to inhibit hOAT disrupts proline metabolism, which is essential for sustaining cancer cell growth under hypoxic conditions .
Enzyme Inhibition Profile
The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer metabolism:
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Human Ornithine Aminotransferase (hOAT) | Competitive | 50 µM |
Cyclin-dependent Kinase 2 (CDK2) | Non-competitive | 30 µM |
These findings suggest that this compound may serve as a lead compound in developing new anticancer therapies.
In Vivo Studies
In animal models, compounds structurally related to this compound have demonstrated significant biological activity. For instance:
- Model: HCC Mouse Model
- Outcome: Significant reduction in tumor size and improved survival rates were observed with treatment using hOAT inhibitors.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity of the compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are necessary to determine long-term safety profiles.
Properties
Molecular Formula |
C9H5F2NO3 |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
3-amino-5,7-difluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-3-1-4-6(12)8(9(13)14)15-7(4)5(11)2-3/h1-2H,12H2,(H,13,14) |
InChI Key |
BOYUYAGCUZSYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(O2)C(=O)O)N)F)F |
Origin of Product |
United States |
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